

# Spectroscopic Profile of N,N'-Bis(3-triethoxysilylpropyl)thiourea: A Technical Guide

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | <i>N,N'-Bis(3-triethoxysilylpropyl)thiourea</i> |
| Cat. No.:      | B1231898  |

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a compilation of characteristic spectroscopic data for closely related and structurally similar compounds. This information serves as a valuable reference for the identification and characterization of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**. The guide also includes detailed experimental protocols for acquiring such spectroscopic data and visual representations of relevant chemical synthesis pathways.

## Chemical Structure and Properties

**N,N'-Bis(3-triethoxysilylpropyl)thiourea** is a bifunctional organosilane containing two triethoxysilyl groups and a central thiourea moiety. This structure allows it to act as a coupling agent between inorganic materials (via the silane groups) and organic polymers.

Chemical Formula: C19H44N2O6SSi2[1]

Molecular Weight: 484.8 g/mol [1]

CAS Number: 69952-89-2[1]

## Spectroscopic Data

While a complete, published dataset for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** is not readily available, the following tables summarize the expected and observed spectroscopic data based on the analysis of structurally analogous compounds, including various thiourea derivatives and organosilanes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. The expected chemical shifts for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are inferred from data on similar thiourea and silylpropyl compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment  |
|------------------------------------|---------------|-------------|---|
| ~ 0.6 - 0.8                        | Triplet       | 18H         | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~ 1.2 - 1.3                        | Quartet       | 12H         | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~ 1.6 - 1.8                        | Multiplet     | 4H          | Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N |
| ~ 3.2 - 3.4                        | Multiplet     | 4H          | Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N |
| ~ 3.8                              | Quartet       | 12H         | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~ 7.0 - 7.5                        | Broad Singlet | 2H          | NH  |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. For a similar urea-thiourea bis(triethoxy)silane linker, characteristic proton signals were observed, which supports the predicted shifts.[\[2\]](#)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|---|
| ~ 7 - 9                         | Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N |
| ~ 18                            | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~ 20 - 23                       | Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N |
| ~ 45 - 47                       | Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -N |
| ~ 58                            | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~ 180 - 183                     | C=S   |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are expected in the following regions.

Table 3: Characteristic FT-IR Absorption Bands for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                     |
|--------------------------------|---------------|--------------------------------|
| 3200 - 3400                    | Medium, Broad | N-H stretching                 |
| 2850 - 2980                    | Strong        | C-H stretching (alkyl)         |
| 1500 - 1570                    | Medium        | N-H bending and C-N stretching |
| 1300 - 1400                    | Medium        | C-N stretching                 |
| 1000 - 1100                    | Strong        | Si-O-C stretching              |
| ~ 1250                         | Medium        | C=S stretching                 |
| 750 - 850                      | Strong        | Si-C stretching                |

Note: The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample. Studies on similar thiourea derivatives show characteristic N-H stretching absorptions in the region of 3200–3320  $\text{cm}^{-1}$  and C=O (analogous to C=S) stretching in the region of 1640–1650  $\text{cm}^{-1}$ .<sup>[3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **N,N'-Bis(3-triethoxysilylpropyl)thiourea**, the molecular ion peak  $[\text{M}]^+$  would be expected at  $\text{m/z}$  484.8.

Table 4: Predicted Mass Spectrometry Data for **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

| <b>m/z</b> | <b>Interpretation</b>                                 |
|------------|---|
| 484.8      | $[\text{M}]^+$ (Molecular Ion)                        |
| 439.8      | $[\text{M} - \text{OCH}_2\text{CH}_3]^+$              |
| 343.7      | $[\text{M} - \text{Si}(\text{OCH}_2\text{CH}_3)_3]^+$ |

Note: The fragmentation pattern can be complex due to the presence of multiple functional groups and silicon isotopes.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

## Synthesis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide.

Materials:

- 3-Aminopropyltriethoxsilane
- Carbon Disulfide

- Ethanol (or another suitable solvent)

#### Procedure:

- Dissolve 3-aminopropyltriethoxysilane (2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide (1 equivalent) to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

A similar protocol has been used for the synthesis of various thiourea derivatives where a primary amine is reacted with a thiocarbonyl precursor.[\[2\]](#)

## NMR Spectroscopy

#### Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

#### Sample Preparation:

- Dissolve 5-10 mg of the purified **N,N'-Bis(3-triethoxysilylpropyl)thiourea** in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a standard 5 mm NMR tube.

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

## FT-IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition:

- Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry

Instrumentation:

- A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

### Sample Preparation:

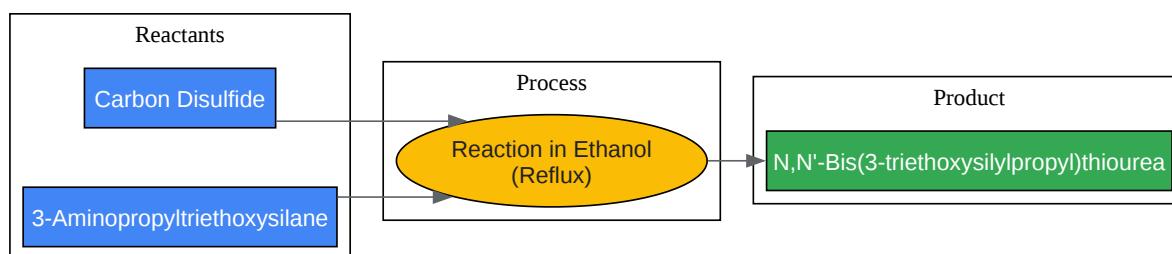
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

### Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

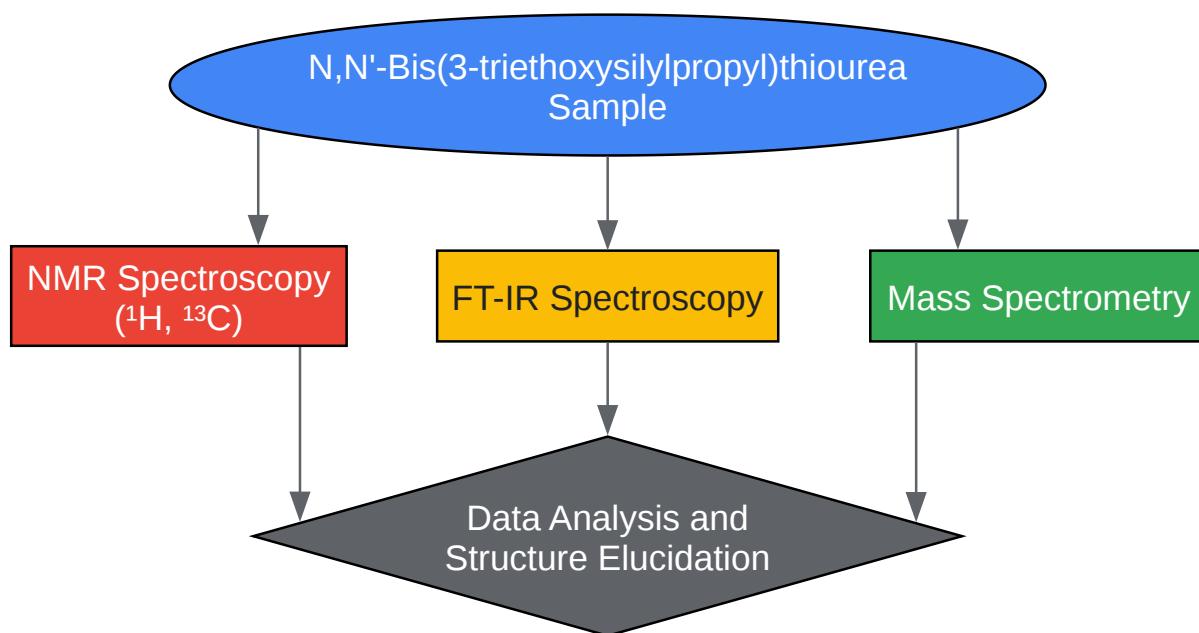
## Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic analysis.



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Caption: Synthesis of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 2. Synthesis, characterization, and crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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